molecular formula C16H21N7O B6453789 4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2548980-21-6

4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B6453789
CAS No.: 2548980-21-6
M. Wt: 327.38 g/mol
InChI Key: OGYCZDWIJRYMSU-UHFFFAOYSA-N
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Description

4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine ring, which is further connected to a pyrazine ring through a piperazine linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the pyrazine and pyrimidine intermediates. The key steps include:

    Formation of the pyrazine intermediate: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Synthesis of the pyrimidine intermediate: This involves the reaction of suitable starting materials, often under basic conditions, to form the pyrimidine ring.

    Coupling of the intermediates:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and piperazine moieties.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine and pyrazine rings.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its combination of the morpholine, pyrazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-2-19-16(23-9-11-24-12-10-23)20-14(1)21-5-7-22(8-6-21)15-13-17-3-4-18-15/h1-4,13H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYCZDWIJRYMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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